molecular formula C23H17N5 B242202 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline

Cat. No. B242202
M. Wt: 363.4 g/mol
InChI Key: IFQZFUFSNCJQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline, also known as MPTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTQ is a heterocyclic compound that belongs to the class of quinolines and tetrazoles. The chemical structure of MPTQ is composed of a quinoline ring fused with a tetrazole ring and a phenyl group attached to the tetrazole ring.

Mechanism of Action

The mechanism of action of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline is not fully understood. However, studies have shown that 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline inhibits the growth of cancer cells and induces apoptosis in cancer cells. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has also been shown to inhibit the activity of certain enzymes involved in DNA replication and cell division. In vivo studies have shown that 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has anticancer properties and can inhibit the growth of tumors in animal models. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has also been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has several advantages for lab experiments. One of the main advantages is its potential applications in the field of medicinal chemistry. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has also been studied for its potential applications in the treatment of neurodegenerative diseases. Another advantage of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline is its potential applications in the field of materials science, where it has been used as a building block for the synthesis of novel materials. However, there are also limitations to using 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Another limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline. One direction is the further exploration of its potential applications in the field of medicinal chemistry. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety as a drug candidate. Another direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety as a treatment for these diseases. Another direction is the further exploration of its potential applications in the field of materials science. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been used as a building block for the synthesis of novel materials. Further studies are needed to determine the properties and potential applications of these materials.

Synthesis Methods

The synthesis of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline is a complex process that involves several steps. The most common method for synthesizing 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline is through a multi-step process involving the reaction of 3-amino-4-phenylquinoline with 4-methylphenyl isocyanate and sodium azide. The reaction mixture is then heated to produce 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline. Other methods for synthesizing 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline include the reaction of 3-amino-4-phenylquinoline with 5-azidotetrazole and the reaction of 3-amino-4-phenylquinoline with 4-methylphenyl isocyanate and sodium azide in the presence of copper (I) iodide.

Scientific Research Applications

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been found to have potential applications in various fields of scientific research. One of the most promising applications of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline is in the field of medicinal chemistry. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline has been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of novel materials.

properties

Product Name

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline

Molecular Formula

C23H17N5

Molecular Weight

363.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)tetrazol-5-yl]-4-phenylquinoline

InChI

InChI=1S/C23H17N5/c1-16-11-13-18(14-12-16)28-23(25-26-27-28)20-15-24-21-10-6-5-9-19(21)22(20)17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

IFQZFUFSNCJQQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C4=CC=CC=C4N=C3)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C4=CC=CC=C4N=C3)C5=CC=CC=C5

Origin of Product

United States

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